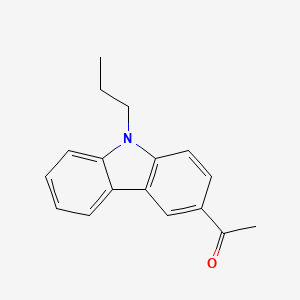

1-(9-propyl-9H-carbazol-3-yl)ethanone

Description

1-(9-Propyl-9H-carbazol-3-yl)ethanone is a carbazole derivative characterized by a propyl group at the nitrogen (N9) position and an acetyl group (C=O) at the C3 position of the carbazole scaffold. Its molecular formula is C₁₇H₁₇NO (molecular weight: 251.32 g/mol), as inferred from structurally analogous compounds like 1-(9-isopropyl-9H-carbazol-3-yl)ethanone . The synthesis typically involves two steps:

N-Alkylation: Carbazole undergoes alkylation with 1-bromo-3-chloropropane under basic conditions (e.g., KOH, tetrabutylammonium bromide) to introduce the propyl chain at N9 .

Acetylation: Friedel-Crafts acylation or direct substitution introduces the acetyl group at C3, confirmed via spectroscopic techniques (¹H/¹³C NMR, IR) .

Carbazole derivatives are notable for their biological activities, including antimicrobial, anticancer, and antiparasitic properties, attributed to their planar aromatic structure and substituent-dependent electronic effects .

Properties

IUPAC Name |

1-(9-propylcarbazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-3-10-18-16-7-5-4-6-14(16)15-11-13(12(2)19)8-9-17(15)18/h4-9,11H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSICPNDQWXVALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-propyl-9H-carbazol-3-yl)ethanone typically involves the following steps:

Starting Material: The synthesis begins with 9H-carbazole, which is commercially available or can be synthesized through various methods.

Alkylation: The 9H-carbazole undergoes alkylation at the 9th position using propyl bromide in the presence of a base such as potassium carbonate. This step introduces the propyl group to form 9-propyl-9H-carbazole.

Acylation: The 9-propyl-9H-carbazole is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride. This reaction introduces the ethanone group at the 3rd position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(9-Propyl-9H-carbazol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(9-Propyl-9H-carbazol-3-yl)ethanone has several scientific research applications:

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-(9-propyl-9H-carbazol-3-yl)ethanone involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- Oxadiazole-Carbazole Hybrids: Derivatives like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone exhibit antibacterial and antifungal activity, with MIC values ≤25 µg/mL against Staphylococcus aureus and Candida albicans .

- Alkyl Chain Influence : Longer chains (e.g., octyl) may enhance antimicrobial potency due to improved lipid bilayer interaction, though excessive hydrophobicity can reduce bioavailability .

Anticancer and Antiparasitic Activity

- CBL0137 Analogs: Carbazole derivatives with acetyl and alkylaminoethyl substituents (e.g., CBL0137) show antitrypanosomal activity (IC₅₀: 0.5–2 µM against Trypanosoma brucei). Structural analogs with ethyl or dimethylamino groups (CBL0174, CBL0187) demonstrate similar efficacy, suggesting substituent flexibility .

Research Findings and Implications

Synthetic Flexibility : Carbazole derivatives are synthetically tractable, allowing precise tuning of alkyl and acyl groups for target-specific applications .

Structure-Activity Relationships (SAR) :

Q & A

Q. What are the established synthetic routes for 1-(9-propyl-9H-carbazol-3-yl)ethanone?

Methodological Answer: The compound is typically synthesized via a two-step approach:

N-Alkylation : Introduce the propyl group to the carbazole nitrogen using 1-bromo-3-chloropropane or similar alkylating agents under basic conditions (e.g., KOH, TBAB in DMSO) .

Friedel-Crafts Acylation : Acetylate the carbazole at the 3-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃ in CH₂Cl₂ at 0–20°C) .

Q. Key Considerations :

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-technique approach ensures accurate confirmation:

Q. What purification strategies are effective for isolating high-purity samples?

Methodological Answer:

- Column Chromatography : Silica gel with hexane:ethyl acetate (4:1 to 7:3) removes unreacted precursors .

- Recrystallization : Ethanol or dichloromethane-hexane mixtures yield crystalline solids with >95% purity .

- HPLC : For advanced applications, reverse-phase HPLC (C18 column, acetonitrile:water) resolves trace impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in carbazole functionalization be addressed?

Methodological Answer:

- Directing Groups : Use protecting groups (e.g., Boc) on the carbazole nitrogen to steer acylation to specific positions .

- Computational Modeling : Density functional theory (DFT) predicts reactive sites by calculating Fukui indices or charge distribution .

- Kinetic Control : Low-temperature reactions (-20°C) favor thermodynamically less stable but kinetically favored products .

Q. Example Data :

| Reaction Condition | Regioselectivity (3- vs. 6-position) | Yield (%) |

|---|---|---|

| AlCl₃, CH₂Cl₂, 0°C | 3-position (90%) | 67 |

| FeCl₃, DCE, RT | 6-position (55%) | 42 |

Q. What methodologies are used to investigate photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : Measure absorbance maxima (e.g., π→π* transitions at ~300–350 nm) .

- Fluorescence Spectroscopy : Determine emission spectra (λ_em ~400–450 nm) and quantum yields (using quinine sulfate as a standard) .

- Time-Resolved Spectroscopy : Femtosecond transient absorption identifies excited-state dynamics .

Key Insight : The acetyl group enhances intramolecular charge transfer, red-shifting emission compared to unsubstituted carbazoles .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Methodological Answer:

- Crystallographic Refinement : Use SHELXL to model disorder or thermal motion, ensuring R-factor convergence (<5%) .

- 2D NMR Validation : HSQC/HMBC correlations confirm atom connectivity if XRD is unavailable .

- Batch Comparison : Replicate syntheses to isolate batch-specific impurities (e.g., oxidation byproducts) .

Case Study : A reported ¹H NMR singlet at 2.6 ppm (acetyl) splitting into a doublet suggests contamination with 6-acetyl isomer; column re-purification resolves this .

Q. What computational tools predict reactivity for further derivatization?

Methodological Answer:

- DFT Calculations (Gaussian, ORCA) : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize acylium ions in Friedel-Crafts) .

Example : DFT predicts 3-position acylation is favored by 12 kcal/mol over 6-position due to lower activation energy .

Q. How are stability and degradation profiles assessed under experimental conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose samples to heat (40–60°C), light, or humidity; monitor via TLC/HPLC .

- Mass Spectrometric Degradation Profiling : Identify oxidation products (e.g., carbazole quinones) .

- Kinetic Analysis : Arrhenius plots determine degradation activation energy (Eₐ) .

Key Finding : The compound is stable in dark, anhydrous conditions but degrades under UV light (t₁/₂ = 48 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.